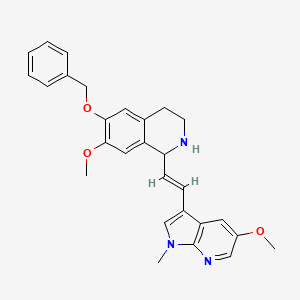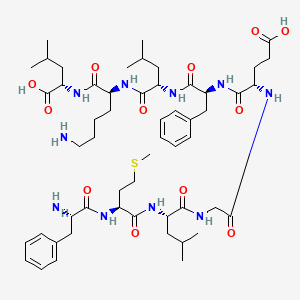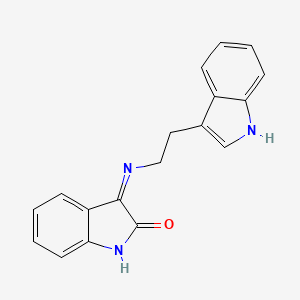
Mao-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mao-IN-5 is a compound known for its inhibitory effects on monoamine oxidase enzymes. Monoamine oxidase enzymes are involved in the oxidative deamination of neurotransmitters and other amines, making them significant targets for various neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Mao-IN-5 involves a series of chemical reactions. One common method includes the use of dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80. The process involves mixing these reagents in specific proportions and clarifying the solution at each step .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for research and therapeutic applications.
Chemical Reactions Analysis
Types of Reactions: Mao-IN-5 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its function as a monoamine oxidase inhibitor.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide, aldehydes, and ammonium. The conditions for these reactions often involve specific pH levels and temperatures to ensure optimal activity .
Major Products: The major products formed from these reactions include oxidized amines and other derivatives that play a role in neurotransmitter regulation.
Scientific Research Applications
Mao-IN-5 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used to study the mechanisms of enzyme inhibition and the effects of various inhibitors on monoamine oxidase activity.
Biology: In biological research, this compound is used to investigate the role of monoamine oxidase enzymes in cellular processes and their impact on neurotransmitter levels.
Medicine: In medicine, this compound is explored for its potential therapeutic applications in treating neurological and psychiatric disorders, such as depression and Parkinson’s disease .
Industry: In the industrial sector, this compound is used in the development of new drugs and therapeutic agents targeting monoamine oxidase enzymes.
Mechanism of Action
Mao-IN-5 exerts its effects by inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the availability of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Comparison with Similar Compounds
- Selegiline
- Rasagiline
- Moclobemide
Comparison: Mao-IN-5 is unique in its specific inhibitory effects on monoamine oxidase enzymes. Unlike some other inhibitors, this compound has shown a higher selectivity for certain isoforms of the enzyme, making it a valuable tool in both research and therapeutic contexts .
Conclusion
This compound is a compound with significant potential in various fields of research and medicine. Its unique properties and mechanisms of action make it a valuable asset in the study and treatment of neurological and psychiatric disorders.
Properties
Molecular Formula |
C18H15N3O |
|---|---|
Molecular Weight |
289.3 g/mol |
IUPAC Name |
3-[2-(1H-indol-3-yl)ethylimino]-1H-indol-2-one |
InChI |
InChI=1S/C18H15N3O/c22-18-17(14-6-2-4-8-16(14)21-18)19-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2,(H,19,21,22) |
InChI Key |
YWXQURYYQLGFDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=C3C4=CC=CC=C4NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


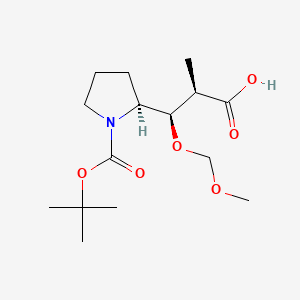
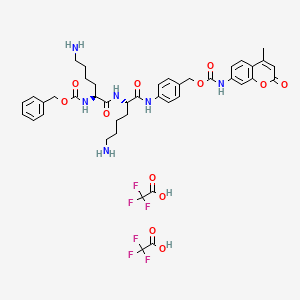
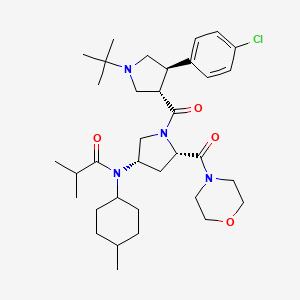
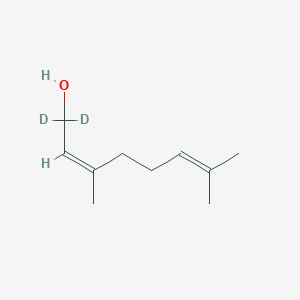
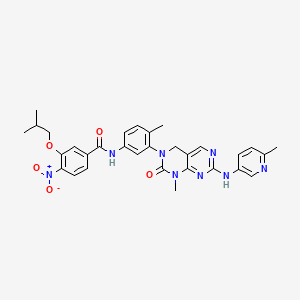
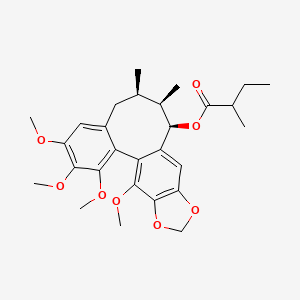

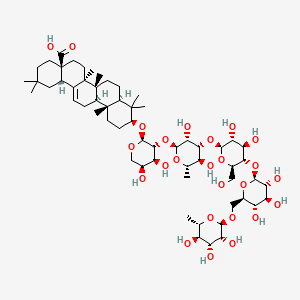
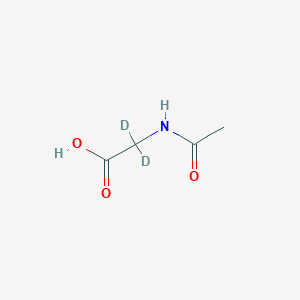
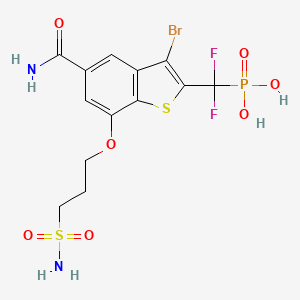
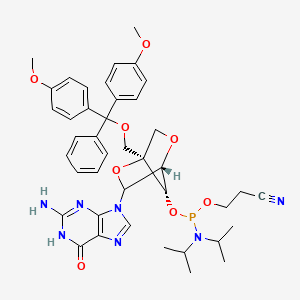
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
